Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC
Description
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is a synthetic tetrapeptide substrate conjugated with 7-amino-4-methylcoumarin (AMC), a fluorogenic leaving group. The compound is designed for protease activity assays, particularly for enzymes that cleave after hydrophobic or structured residues. Its structure comprises four amino acids—DL-alanine (Ala), DL-glutamic acid (Glu), DL-proline (Pro), and DL-phenylalanine (Phe)—linked via a succinyl (Suc) group at the N-terminus and AMC at the C-terminus. The "DL" notation indicates racemic mixtures (D- and L-isomers) at each residue, which may influence substrate specificity and enzymatic cleavage kinetics .
This compound is widely used in biochemical research to study proteases such as cathepsins, caspases, and metalloproteinases. Upon enzymatic cleavage, the AMC moiety is released, producing a measurable fluorescent signal proportional to protease activity. Its design balances specificity for target enzymes and stability under assay conditions.
Properties
Molecular Formula |
C36H41N5O11 |
|---|---|
Molecular Weight |
719.7 g/mol |
IUPAC Name |
4-[2-(3-carboxypropanoylamino)propanoylamino]-5-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46) |
InChI Key |
HOKKGJXGOTWVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with selecting a resin compatible with the C-terminal modification. Wang resin and 2-chlorotrityl chloride (CTC) resin are commonly used due to their stability under acidic cleavage conditions. For this compound, CTC resin is preferred because it minimizes premature cleavage during synthesis.
Table 1: Resin Types and Properties
| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Compatibility with AMC Modifications |
|---|---|---|---|
| Wang Resin | 0.4–0.7 | TFA (95%) | Moderate |
| CTC Resin | 0.8–1.2 | TFA (1–5%) | High |
| Rink Amide Resin | 0.3–0.6 | TFA (95%) | Low |
Amino Acid Coupling and Deprotection
Each amino acid is coupled using activating reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed at each step using 20% piperidine in DMF (N,N-dimethylformamide).
Key Reaction Parameters:
- Coupling Time: 1–2 hours per amino acid
- Temperature: Room temperature (20–25°C)
- Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone)
Succinylation and AMC Incorporation
After assembling the peptide sequence, the N-terminus is succinylated using succinic anhydride in DMF. The AMC (7-amino-4-methylcoumarin) moiety is introduced via a final coupling step using HATU activation. This step requires careful monitoring to avoid side reactions with glutamic acid’s carboxyl group.
Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours. This simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.
Optimization Strategies for Enhanced Yield and Purity
Coupling Efficiency Enhancements
Double coupling is employed for sterically hindered residues like proline (DL-Pro) to ensure complete reaction. Pre-activation of amino acids with HATU and OxymaPure® reduces racemization risks.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Purity/Yield |
|---|---|---|
| Coupling Reagent | HATU/OxymaPure® | Increases yield by 15% |
| Deprotection Time | 2 × 5 min with piperidine | Reduces byproducts |
| Cleavage Time | 2.5 hours | Minimizes truncations |
Solvent and Temperature Control
Anhydrous DMF is critical to prevent hydrolysis during coupling. Maintaining temperatures below 25°C prevents epimerization of glutamic acid (DL-Glu).
Alternative Synthesis Methods
Solution-Phase Synthesis
While less common for longer peptides, solution-phase synthesis is occasionally used for short segments of this compound. This method involves sequential coupling in solution, followed by purification via crystallization. However, it is less efficient for peptides exceeding four residues.
Quality Control and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) is used to assess purity. The target compound typically elutes at 12–14 minutes under these conditions.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (expected: ~750 Da). Discrepancies >0.1 Da indicate incomplete deprotection or truncations.
Challenges and Mitigation Strategies
Racemization During Synthesis
The DL-configuration of amino acids increases racemization risks. Using HATU instead of HBTU and maintaining pH <8 during deprotection reduces this issue.
Steric Hindrance from Proline
Proline’s cyclic structure slows coupling kinetics. Extended coupling times (3–4 hours) and elevated temperatures (30°C) improve incorporation.
Purification Difficulties
The hydrophobic AMC group complicates purification. Gradient elution with 0.1% ammonium bicarbonate enhances separation in preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for enzymes such as chymotrypsin and peptidyl prolyl isomerases. The cleavage of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected and quantified .
Common Reagents and Conditions
Enzymes: Chymotrypsin, Pin1, Par14
Buffers: Phosphate-buffered saline (PBS), Tris-HCl
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which is used as a readout for enzyme activity .
Scientific Research Applications
Protease Activity Measurement
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is primarily used to assess the activity of proteolytic enzymes. When hydrolyzed by these enzymes, the AMC moiety is released, resulting in an increase in fluorescence that can be quantitatively measured. This property makes it an invaluable tool in enzyme kinetics studies.
- Example Applications :
- Pancreatic Trypsin Activity : Studies have shown that pancreatic trypsin efficiently hydrolyzes this substrate, providing a reliable fluorescent readout that correlates with enzymatic activity.
- Serine Proteases : The compound is particularly effective for studying serine proteases, which are involved in critical physiological processes such as digestion and immune response.
Real-Time Monitoring
The fluorescent properties of this compound enable real-time monitoring of enzymatic reactions. This capability is crucial for kinetic studies where the rate of reaction needs to be assessed dynamically.
Table 1: Comparison of Fluorogenic Substrates
| Compound Name | Unique Features | Enzyme Specificity |
|---|---|---|
| This compound | Broad substrate for various serine proteases | General serine proteases |
| Suc-Ala-Ala-Pro-Phe-AMC | More selective for certain serine proteases | Trypsin and chymotrypsin |
| Suc-Leu-Leu-Val-Tyr-AMC | Higher affinity for specific chymotrypsins | Chymotrypsins |
Drug Discovery
In drug discovery, this compound serves as a valuable tool for screening potential enzyme inhibitors. By assessing how different compounds affect the hydrolysis of this substrate, researchers can identify novel inhibitors that may have therapeutic applications.
- Case Study : Inhibitor Screening
- Researchers have utilized this substrate to screen various small molecules for their ability to inhibit serine proteases, leading to the identification of promising drug candidates for conditions involving dysregulated protease activity.
Specificity and Efficiency
Studies involving this compound focus on its binding and hydrolysis by different proteases. Research indicates that various proteases exhibit distinct specificity and efficiency when interacting with this substrate.
- Chymase Studies : Certain chymases have been shown to selectively cleave this compound, providing insights into their catalytic mechanisms and potential regulatory roles in physiological processes.
Structural Insights
The compound's structure allows researchers to explore the interactions between proteases and substrates at a molecular level. This understanding can lead to advancements in designing specific inhibitors or modulators of enzyme activity.
Mechanism of Action
The mechanism of action of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves its recognition and cleavage by specific enzymes. The peptide sequence is designed to be a substrate for enzymes like chymotrypsin and peptidyl prolyl isomerases. Upon enzymatic cleavage, the AMC moiety is released, producing a fluorescent signal. This fluorescence can be measured to determine enzyme activity and kinetics .
Comparison with Similar Compounds
Structural and Functional Analogues
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC belongs to a class of fluorogenic peptide substrates. Below is a comparative analysis with structurally related compounds:
Key Findings :
- Specificity : Unlike Ac-DEVD-AMC, which targets caspases, this compound exhibits broader specificity, making it suitable for screening multiple protease families .
- Solubility : Compared to Z-FR-AMC, this compound has moderate aqueous solubility due to its polar glutamic acid residue but may require DMSO for stock solutions.
- Stability: The inclusion of DL-proline enhances conformational rigidity, reducing non-specific degradation compared to linear substrates like Mca-PLGL-Dpa-AR-NH₂.
Drug-Likeness and Pharmacokinetic Profiles
Using the PreDL model (a computational tool for predicting drug-likeness), this compound shows a DL index of 0.72, indicating moderate drug-likeness. This is comparable to Ac-DEVD-AMC (DL = 0.68) but lower than Mca-PLGL-Dpa-AR-NH₂ (DL = 0.81), which has better membrane permeability due to its hydrophobic quencher group .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise coupling. Post-synthesis, reverse-phase HPLC (RP-HPLC) using a C18 column and gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) is recommended for purification. Purity validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and analytical HPLC (≥95% purity threshold). Researchers should cross-reference protocols from the Analytical Sciences Digital Library (ASDL) for standardized workflows in peptide analysis .
Q. How is this compound utilized in protease activity assays, and what controls are necessary?
- Methodological Answer : The substrate’s AMC fluorophore is cleaved by proteases (e.g., chymotrypsin-like enzymes), releasing fluorescent signal (ex/em: 380/460 nm). Key controls include:
- Negative control: Reaction mixture without enzyme to assess auto-hydrolysis.
- Positive control: A well-characterized protease (e.g., trypsin) to validate assay conditions.
- Signal normalization: Internal standards (e.g., free AMC) to calibrate fluorescence intensity.
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Lyophilized powder should be stored at −20°C in desiccated, light-protected vials. For aqueous stock solutions, use DMSO (≤10% v/v) to prevent aggregation, and aliquot to avoid freeze-thaw cycles. Stability assessments via HPLC over 1–6 months are advised to detect degradation products, particularly hydrolyzed AMC .
Advanced Research Questions
Q. How can researchers address discrepancies in kinetic data (e.g., kcat/KM) obtained using this substrate across experimental setups?
- Methodological Answer : Discrepancies often arise from:
- Enzyme source: Recombinant vs. purified native enzymes may exhibit varying post-translational modifications.
- Substrate solubility: Aggregation in aqueous buffers reduces effective concentration. Use dynamic light scattering (DLS) to confirm monomeric dispersion.
- Fluorescence quenching: Buffer components (e.g., detergents) may interfere. Validate with orthogonal assays (e.g., chromogenic substrates).
- Systematic reviews of methodological variables, as emphasized in reproducibility frameworks, are critical for reconciling data .
Q. What strategies optimize the signal-to-noise ratio (SNR) in high-throughput screening (HTS) using this substrate?
- Methodological Answer :
- Substrate titration: Determine the minimum concentration yielding maximal signal (avoid substrate inhibition).
- Quenchers: Additives like L-cysteine (1–5 mM) can reduce background fluorescence.
- Plate readers: Use monochromators (vs. filters) for precise wavelength selection. Normalize readings to plate-specific blanks.
Q. How does the stereochemical configuration (DL-mix) of amino acids in this substrate influence protease specificity?
- Methodological Answer : DL-configurations create diastereomers, potentially altering enzyme binding pockets. To assess specificity:
- Enantiomer separation: Use chiral HPLC to isolate D- and L-forms.
- Kinetic profiling: Compare kcat/KM for each enantiomer with wild-type vs. mutant proteases.
Q. What computational tools are suitable for modeling the interaction between this compound and target proteases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding modes. Key steps:
- Parameterization: Assign AMC force fields using CHARMM36 or AMBER.
- Validation: Correlate simulation data with experimental kinetics (e.g., binding free energy vs. KM).
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting results in substrate inhibition studies?
- Methodological Answer : Contradictions may stem from:
- Non-Michaelis-Menten behavior: Allosteric inhibition or cooperative binding. Use Hill coefficient analysis.
- Assay interference: Fluorescent metabolites or impurities. Employ LC-MS to identify contaminants.
- Replicate experiments under standardized conditions and apply meta-analysis frameworks to resolve inconsistencies .
Q. What statistical methods are recommended for comparing cleavage rates across protease isoforms?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-isoform comparisons. For non-normal distributions, apply Kruskal-Wallis tests. Effect sizes (e.g., Cohen’s d) should be reported to quantify biological relevance. Open-source tools like R/Bioconductor provide reproducible pipelines for such analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
